molecular formula C21H27NO6 B1141927 (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt CAS No. 123671-95-4

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt

Cat. No. B1141927
M. Wt: 389.44
InChI Key:
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Description

The compound “(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt” is related to the preparation of pharmaceutical active ingredients, particularly vortioxetine . Vortioxetine is a compound with the international non-proprietary name (INN) and the chemical nomenclature l- [2- (2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine .


Synthesis Analysis

The synthesis of this compound involves an improved process for the preparation of pharmaceutical active ingredients . .


Molecular Structure Analysis

The molecular structure of this compound is complex and requires advanced techniques for analysis. The crystal structure of a similar compound, DL-Mandelate Salt of Carvedilol, was characterized by X-ray single-crystal diffraction . This revealed salt formation by transfer of an acidic proton from the COOH group of MA to the aliphatic (acyclic) secondary amino NH group of CVD .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the reaction mechanism of the mandelate anion racemization catalyzed by mandelate racemase enzyme has been studied using QM/MM molecular dynamics free energy .

properties

IUPAC Name

2-hydroxy-2-phenylacetic acid;(3R,4R)-6-methoxy-3-(propylamino)-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.C8H8O3/c1-3-6-14-11-8-17-12-5-4-9(16-2)7-10(12)13(11)15;9-7(8(10)11)6-4-2-1-3-5-6/h4-5,7,11,13-15H,3,6,8H2,1-2H3;1-5,7,9H,(H,10,11)/t11-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDDTZDNFTZOZ-LOCPCMAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1COC2=C(C1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1COC2=C([C@H]1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt

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